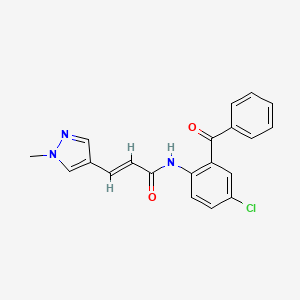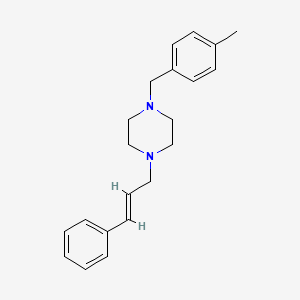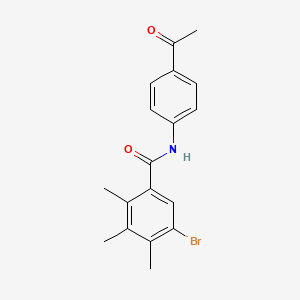
N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide
Vue d'ensemble
Description
N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide, also known as BCPAA, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCPAA is a member of the acrylamide family, which is known for its diverse biological activities.
Mécanisme D'action
The mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide is not fully understood, but it is believed to involve the inhibition of tubulin polymerization, which is essential for cell division. N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit potent anticancer activity in vitro and in vivo. In addition to its anticancer activity, N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has also been investigated for its potential use as an antimicrobial agent, as it has been shown to exhibit activity against both gram-positive and gram-negative bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide exhibits several advantages for lab experiments, including its ease of synthesis, high purity, and diverse biological activities. However, N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide also exhibits some limitations, including its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy.
Orientations Futures
There are several future directions for the study of N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide, including its potential use as a therapeutic agent for cancer and other diseases. Further studies are needed to elucidate the mechanism of action of N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide and to optimize its pharmacokinetic and pharmacodynamic properties. Additionally, N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide can be used as a building block for the synthesis of functional materials with potential applications in various fields, including catalysis, gas storage, and drug delivery.
Applications De Recherche Scientifique
N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and biochemistry. In medicinal chemistry, N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been shown to exhibit promising anticancer activity by inducing apoptosis in cancer cells. N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has also been investigated for its potential use as a photosensitizer in photodynamic therapy, a non-invasive cancer treatment that involves the use of light to activate a photosensitizer, which then generates reactive oxygen species that destroy cancer cells.
In materials science, N-(2-benzoyl-4-chlorophenyl)-3-(1-methyl-1H-pyrazol-4-yl)acrylamide has been used as a building block for the synthesis of functional materials, such as metal-organic frameworks and covalent organic frameworks. These materials have potential applications in gas storage, catalysis, and drug delivery.
Propriétés
IUPAC Name |
(E)-N-(2-benzoyl-4-chlorophenyl)-3-(1-methylpyrazol-4-yl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2/c1-24-13-14(12-22-24)7-10-19(25)23-18-9-8-16(21)11-17(18)20(26)15-5-3-2-4-6-15/h2-13H,1H3,(H,23,25)/b10-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUNOUKMUIXGFCL-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=C(C=N1)/C=C/C(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-N-[4-chloro-2-(phenylcarbonyl)phenyl]-3-(1-methyl-1H-pyrazol-4-yl)prop-2-enamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-{benzyl[(4-methylphenyl)sulfonyl]amino}-N-(4-methoxyphenyl)benzamide](/img/structure/B3484318.png)

![4-({N-cyclohexyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B3484352.png)
![methyl [5-(4-{2-[(4-methylphenyl)amino]-2-oxoethoxy}benzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B3484364.png)




![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3484396.png)
![3-[(4-bromo-1H-pyrazol-1-yl)methyl]-N-(6-methoxy-3-pyridinyl)benzamide](/img/structure/B3484406.png)
![N-[1-(4-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-3-(1-ethyl-1H-pyrazol-4-yl)acrylamide](/img/structure/B3484410.png)
![4-[(4-chloro-1,3-dimethyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B3484413.png)
![N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B3484415.png)
![N-[4-({[1-(2,6-dichlorobenzyl)-1H-pyrazol-4-yl]amino}sulfonyl)phenyl]acetamide](/img/structure/B3484420.png)